A Technical Guide to 2-(2-Ethoxyethoxy)aniline Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 2-(2-Ethoxyethoxy)aniline Hydrochloride: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)aniline hydrochloride, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the fields of pharmaceutical development and organic synthesis. This guide delves into the compound's core identifiers, physicochemical properties, established synthesis protocols, and critical applications, grounding all technical claims in verifiable, authoritative sources.
Core Identification and Chemical Properties
Correctly identifying a chemical compound is the foundation of all subsequent research and development. 2-(2-Ethoxyethoxy)aniline hydrochloride is registered under several identifiers, which are crucial for accurate sourcing and regulatory compliance. The free base form, 2-(2-Ethoxyethoxy)aniline, is also commonly referenced and has its own distinct CAS number[1].
Key Identifiers
A summary of the essential identifiers for 2-(2-Ethoxyethoxy)aniline and its hydrochloride salt is presented below. Note that commercial suppliers may list different CAS numbers for the hydrochloride salt, reflecting various grades or specific preparations.
| Identifier | Value | Source |
| Chemical Name | 2-(2-Ethoxyethoxy)aniline hydrochloride | Huateng Pharma[2] |
| Synonyms | 2-(2-Ethoxyethoxy)benzenamine hydrochloride | - |
| CAS Number | Not definitively assigned; supplier-specific. See free base. | - |
| MDL Number | MFCD08559362 | Huateng Pharma[2] |
| Free Base CAS | 3062-48-4[1] | Santa Cruz Biotechnology[1] |
| Molecular Formula | C10H16ClNO2 (for HCl salt)[2] | Huateng Pharma[2] |
| Molecular Weight | 217.7 g/mol (for HCl salt)[2][3] | Huateng Pharma, Santa Cruz Biotechnology[2][3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures. The data below pertains to the parent compound, 2-(2-Ethoxyethoxy)aniline, unless otherwise specified.
| Property | Value | Notes |
| Molecular Formula | C10H15NO2 | Free base form[1]. |
| Molecular Weight | 181.24 g/mol | Free base form[1]. |
| Appearance | Varies; typically a liquid or low-melting solid. | General observation for similar structures. |
| Solubility | Soluble in many organic solvents. The hydrochloride salt exhibits increased water solubility. | The presence of the ether linkages and the aniline group suggests miscibility with a range of solvents. The HCl salt form increases polarity and water solubility. |
Synthesis and Manufacturing Insights
The synthesis of substituted anilines like 2-(2-Ethoxyethoxy)aniline typically involves a multi-step process. A common and industrially scalable approach is the reduction of the corresponding nitroaromatic compound. This method is favored for its high yields and the ready availability of starting materials.
General Synthesis Workflow
The logical pathway to synthesize the target compound begins with the etherification of 2-nitrophenol, followed by the reduction of the nitro group to an amine. The final step involves treating the resulting aniline with hydrochloric acid to form the stable salt.
Causality behind the workflow:
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Etherification First: The Williamson ether synthesis is a robust method for forming the ether linkage. Performing this step on the nitro-substituted phenol is strategic because the nitro group is deactivating and less prone to side reactions under the basic conditions of etherification compared to the highly reactive amino group.
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Nitro Reduction: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines[4]. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are commonly employed. This step is performed after the ether linkage is established to avoid potential catalyst poisoning or side reactions with the starting halide.
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Salt Formation: The final amine product is often converted to its hydrochloride salt to improve stability, shelf-life, and handling characteristics. The salt is typically a crystalline solid, which is easier to purify by recrystallization than the often-liquid free base.
Diagram of Synthetic Pathway
The following diagram illustrates the probable synthetic route.
Caption: General synthetic workflow for 2-(2-Ethoxyethoxy)aniline hydrochloride.
Applications in Research and Drug Development
Aniline and its derivatives are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and dyes[5]. The unique structure of 2-(2-Ethoxyethoxy)aniline, featuring a hydrophilic diethelyne glycol-like side chain, makes it a valuable intermediate for introducing specific physicochemical properties into target molecules.
Role as a Pharmaceutical Intermediate
The aniline functional group is a versatile precursor for forming a wide range of other functionalities, such as amides, sulfonamides, and heterocyclic rings, which are common motifs in drug molecules. While direct evidence for the use of this specific compound in marketed drugs is not prevalent in public literature, its structure is analogous to intermediates used in creating complex molecules.
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Modulating Solubility and Pharmacokinetics: The ethoxyethoxy group can enhance aqueous solubility and modify the pharmacokinetic profile of a drug candidate. This is a crucial aspect of drug design, as poor solubility can terminate the development of an otherwise promising compound[6].
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Building Block for Heterocycles: Aniline derivatives are frequently used in condensation reactions to build heterocyclic ring systems, which form the core of many active pharmaceutical ingredients (APIs).
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Linker Chemistry: In fields like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The aniline group provides a reactive handle, while the ether chain offers a flexible, hydrophilic spacer.
Use in Material Science
Beyond pharmaceuticals, aniline derivatives are precursors for dyes and specialty polymers[5][7]. The ethoxyethoxy side chain can impart properties like increased dye solubility in specific media or modify the mechanical properties of polymers[7].
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2-(2-Ethoxyethoxy)aniline hydrochloride is paramount for laboratory safety. The safety profile is largely dictated by the aniline functional group. Aniline and its derivatives are classified as toxic and pose several health hazards.
Hazard Summary
The following table summarizes key safety information, drawing parallels from safety data sheets (SDS) for aniline hydrochloride, a closely related compound.
| Hazard Type | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled[8]. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only in a well-ventilated area[8]. |
| Skin/Eye Irritation | Causes serious eye damage. May cause an allergic skin reaction[8]. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling[8]. |
| Chronic Effects | Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure[8]. | Avoid release to the environment. Contaminated work clothing should not be allowed out of the workplace. |
| Environmental | Very toxic to aquatic life with long-lasting effects[8]. | Avoid release to the environment. Collect spillage. |
Storage and Stability
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Storage Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed[9]. It is advisable to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation, as anilines can be sensitive to air and light.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[9].
Analytical Characterization Workflow
Confirming the identity and purity of 2-(2-Ethoxyethoxy)aniline hydrochloride is a critical quality control step. A multi-technique approach is required for full characterization.
Caption: Standard analytical workflow for compound characterization.
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NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the carbon-hydrogen framework, ensuring the correct isomeric structure and the presence of all expected functional groups.
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Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition (via high-resolution MS).
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FTIR Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine, C-O stretches for the ethers, and aromatic C-H and C=C bands.
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HPLC Analysis: Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.
By following this comprehensive guide, researchers and developers can confidently source, handle, and utilize 2-(2-Ethoxyethoxy)aniline hydrochloride in their synthetic and research endeavors.
References
-
MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]
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PrepChem.com. Synthesis of (b) Production of 2-(2-methylthioethoxy)-aniline. [Link]
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Cresset Group. Aniline replacement in drug-like compounds. [Link]
Sources
- 1. 2-(2-Ethoxyethoxy)aniline | CAS 3062-48-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 2-(2-Ethoxyethoxy)aniline hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. cresset-group.com [cresset-group.com]
- 7. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline [myskinrecipes.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
